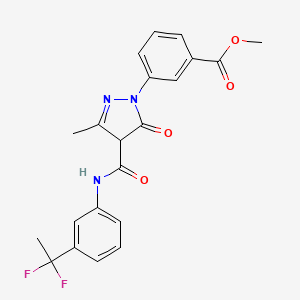
Acss2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acss2-IN-2 is a small-molecule inhibitor that targets acetyl-CoA synthetase 2 (ACSS2), an enzyme responsible for converting acetate into acetyl-CoA. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can disrupt the metabolic processes of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acss2-IN-2 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Acss2-IN-2 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Acss2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of acetyl-CoA synthetase 2 in various biochemical pathways.
Biology: Helps in understanding the metabolic adaptations of cancer cells under stress conditions.
Medicine: Potential therapeutic agent for treating cancers by inhibiting acetyl-CoA synthetase 2, thereby disrupting cancer cell metabolism.
Industry: Could be used in the development of new drugs targeting metabolic pathways in cancer cells
Mécanisme D'action
Acss2-IN-2 exerts its effects by inhibiting the active site of acetyl-CoA synthetase 2, preventing the conversion of acetate into acetyl-CoA. This inhibition leads to a decrease in acetyl-CoA levels, disrupting various downstream metabolic processes essential for cancer cell survival and proliferation. The primary molecular targets include the enzyme acetyl-CoA synthetase 2 and associated metabolic pathways such as the tricarboxylic acid cycle and lipid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl-CoA synthetase 1 (ACSS1) inhibitors
- Acetyl-CoA synthetase 3 (ACSS3) inhibitors
- Other ACSS2 inhibitors
Uniqueness
Acss2-IN-2 is unique in its high specificity for acetyl-CoA synthetase 2, making it a valuable tool for studying the specific role of this enzyme in cancer metabolism. Compared to other inhibitors, this compound has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth under metabolic stress conditions .
Propriétés
Formule moléculaire |
C21H19F2N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
methyl 3-[4-[[3-(1,1-difluoroethyl)phenyl]carbamoyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H19F2N3O4/c1-12-17(18(27)24-15-8-5-7-14(11-15)21(2,22)23)19(28)26(25-12)16-9-4-6-13(10-16)20(29)30-3/h4-11,17H,1-3H3,(H,24,27) |
Clé InChI |
CYQWPQYTOFVAIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
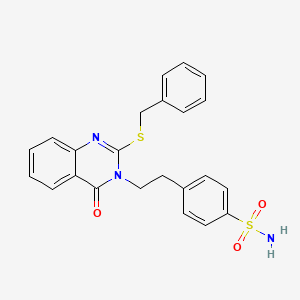
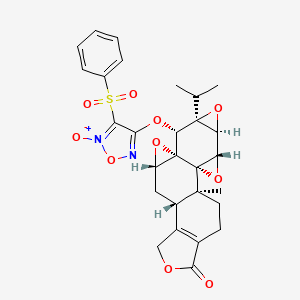

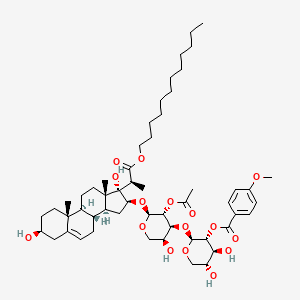

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

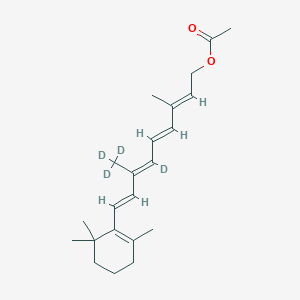
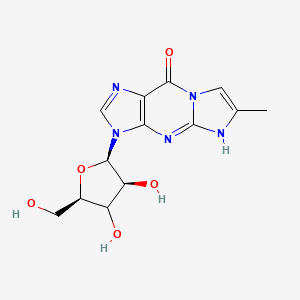

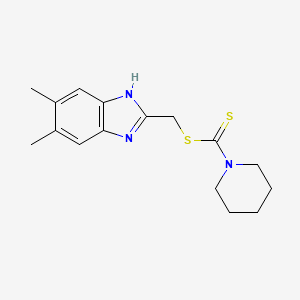
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
